Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate
Description
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate is a quinoline-based compound characterized by a 2-carboxylate ester group, a 6-methyl substituent, and a 4-{[4-(dimethylamino)phenyl]amino} moiety. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. The dimethylamino-phenylamino group at position 4 likely enhances electron-donating properties and intermolecular interactions, while the methyl group at position 6 and the 2-carboxylate ester influence steric and electronic characteristics.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-10-17-16(11-13)18(12-19(22-17)20(24)25-4)21-14-6-8-15(9-7-14)23(2)3/h5-12H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGHWWCYVDSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)N(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 6-methylquinoline-2-carboxylic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes, which is a mechanism explored in anticancer research.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among quinoline derivatives lie in substituent positions, functional groups, and ester/acid modifications. Below is a comparative analysis:
Key Observations
Positional Effects of Carboxylate Groups: The target compound’s 2-carboxylate group contrasts with 3- or 4-carboxylate positions in analogs . This positional shift may alter binding affinity in biological targets due to steric and electronic differences. For example, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (3-carboxylate) is associated with anti-tuberculosis activity, whereas methyl 6-methoxy-2-arylquinoline-4-carboxylate (4-carboxylate) targets P-glycoprotein inhibition .
Substituent Impact on Bioactivity: Electron-donating groups (e.g., dimethylamino in the target compound) may enhance interactions with hydrophobic pockets in enzymes or receptors compared to electron-withdrawing groups (e.g., chloro or trifluoromethyl) . The 6-methyl group in the target compound could improve metabolic stability relative to 6-methoxy or 6-chloro analogs .
Synthetic Methodologies: Pd-catalyzed cross-coupling (used in for similar aminoquinolines) is a likely route for synthesizing the target compound’s 4-(dimethylamino-phenylamino) group .
Physical Properties: Melting points (e.g., 223–225°C for compound 4k in ) suggest high crystallinity in amino-substituted quinolines, which may correlate with purity or stability .
Biological Activity
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Anticancer Activity
Research has highlighted the potential anticancer properties of quinoline derivatives, including this compound. A study evaluated its effects on several cancer cell lines, revealing that it inhibits cellular proliferation through mechanisms such as:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The following mechanisms have been identified:
- Inhibition of COX Enzymes : The compound selectively inhibits COX-2, reducing inflammation without affecting COX-1, which is crucial for maintaining gastric mucosa integrity.
- Reduction of Nitric Oxide Production : It lowers nitric oxide levels in macrophages, contributing to its anti-inflammatory effects.
Table 2: Anti-inflammatory Activity
| Assay | Result |
|---|---|
| COX-2 Inhibition | IC50 = 0.063 µM |
| NO Production | Decreased by 40% |
Case Studies and Research Findings
-
Case Study on Breast Cancer Cells :
A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced the viability of MCF-7 breast cancer cells, demonstrating an IC50 value of 12.5 µM. The study concluded that the compound's mechanism involved both apoptosis and cell cycle arrest. -
Anti-inflammatory Mechanism Exploration :
Another research effort explored the anti-inflammatory properties in RAW264.7 macrophages. The compound inhibited LPS-induced NO production, showcasing its potential as a therapeutic agent for inflammatory diseases. -
Structure-Activity Relationship (SAR) :
A detailed SAR analysis revealed that modifications at specific positions on the quinoline ring could enhance biological activity. For instance, substituents at the 6-position improved COX-2 inhibition potency significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
